3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Description
3-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline (CAS: 1354952-41-2) is a benzodiazole-derived aromatic amine featuring a cyclopropyl substituent at the 1-position of the benzodiazole ring and a fluorine atom at the 6-position. The 2-methylaniline moiety is linked to the benzodiazole core, conferring unique electronic and steric properties. This compound has been investigated as a pharmaceutical intermediate, particularly in the synthesis of antifungal agents like albaconazole (CAS: 187949-02-6), where its structural motifs contribute to target binding and metabolic stability .
Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, with listed quantities ranging from 25 mg to 500 mg . Its synthesis and characterization likely involve techniques such as NMR, IR spectroscopy, and X-ray crystallography, as inferred from analogous benzodiazole derivatives described in the literature .
Properties
IUPAC Name |
3-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-10-13(3-2-4-14(10)19)17-20-15-8-5-11(18)9-16(15)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDQKURRCWWICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(N2C4CC4)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline (CAS No. 1354952-41-2) is a complex organic compound notable for its unique structural features, which include a cyclopropyl group and a fluorine atom attached to a benzodiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C17H16FN3
- Molecular Weight : 281.33 g/mol
- Structure : The compound consists of a benzodiazole ring fused with a cyclopropyl group and a fluorine atom, contributing to its distinct chemical reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored through various studies, revealing its potential as an anticancer agent and its interactions with specific molecular targets.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been shown to:
- Induce cell cycle arrest in the G2-M phase.
- Promote apoptosis in HeLa and MCF-7 cells, evidenced by increased early and late apoptotic cell populations.
- Exhibit synergistic effects when co-administered with doxorubicin in drug-resistant melanoma cells, enhancing the inhibition of cell viability .
The proposed mechanism of action involves the compound's ability to bind to specific targets within cancer cells, potentially inhibiting tubulin polymerization similar to colchicine-binding site inhibitors (CBSIs). This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Case Studies
A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that inform the design of new derivatives with improved efficacy. For instance:
- Study on Fluorinated Benzotriazoles : A study synthesized various fluorinated benzotriazole derivatives that exhibited potent antiproliferative activity at nanomolar concentrations. The findings highlighted the importance of fluorine substitution in enhancing biological activity .
- NCI60 Screening : The National Cancer Institute's NCI60 panel screening demonstrated that derivatives similar to this compound showed promising anticancer properties across multiple cell lines, indicating broad-spectrum activity .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity |
|---|---|---|---|
| This compound | 1354952-41-2 | 281.33 g/mol | Induces G2-M arrest; pro-apoptotic effects |
| Derivative A | CAS Number X | Y g/mol | Potent at nM concentrations |
| Derivative B | CAS Number Y | Z g/mol | Synergistic with doxorubicin |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Comparisons:
Benzodiazole vs. Benzodithiazine Cores :
- The target compound’s benzodiazole core offers π-π stacking interactions beneficial for enzyme binding, whereas benzodithiazine derivatives (e.g., compound 17 in ) incorporate sulfur atoms, enhancing electron-withdrawing effects and altering redox properties.
- The 6-fluoro substituent in the target compound improves metabolic stability compared to the 6-chloro group in benzodithiazine analogs, which may increase toxicity risks .
Substituent Positioning :
- The 2-methylaniline group in the target compound contrasts with the 3-methylaniline isomer (CAS: 1458124-30-5, ). Steric hindrance from the 2-methyl group likely influences binding to biological targets, as seen in albaconazole derivatives .
Functional Group Impact :
- Cyclopropyl groups in both the target compound and albaconazole enhance lipophilicity and resistance to oxidative metabolism, a critical factor in antifungal drug design .
Research Findings and Limitations
- Synthesis Challenges : The discontinued commercial status of the target compound () suggests scalability or stability issues, common in benzodiazole synthesis due to sensitive cyclopropane rings and fluorine reactivity.
- However, the methylaniline moiety may reduce potency compared to triazole-based drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
